Methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate

Catalog No.
S839280
CAS No.
69703-21-5
M.F
C13H14O4
M. Wt
234.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carbox...

CAS Number

69703-21-5

Product Name

Methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate

IUPAC Name

methyl 2-(2-hydroxypropan-2-yl)-1-benzofuran-5-carboxylate

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

InChI

InChI=1S/C13H14O4/c1-13(2,15)11-7-9-6-8(12(14)16-3)4-5-10(9)17-11/h4-7,15H,1-3H3

InChI Key

ODLFCBQXOZIBEY-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC2=C(O1)C=CC(=C2)C(=O)OC)O

Canonical SMILES

CC(C)(C1=CC2=C(O1)C=CC(=C2)C(=O)OC)O
  • Natural Product Isolation: A recent study describes the isolation of a similar compound, Methyl (2s)-2-(2-hydroxypropan-2-yl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylate, from the plant Zanthoxylum wutaiense Pubmed: 18564877: . This suggests that M2HPBC could potentially be found in other natural sources and isolated for further research.
  • Scaffold for Drug Discovery: The benzofuran core structure is present in many biologically active molecules EMBL-EBI: . By studying M2HPBC, researchers might gain insights into the chemical modifications necessary for specific biological activities. This knowledge could be valuable in designing new drugs.

Methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate is a chemical compound belonging to the benzofuran family, characterized by its unique structure that includes a benzofuran moiety and a hydroxylated propan-2-yl group. Its molecular formula is C13H14O4C_{13}H_{14}O_{4}, and it has a molecular weight of approximately 234.25 g/mol . The compound is notable for its potential applications in various fields, including pharmaceuticals and organic synthesis.

Typical of esters and phenolic compounds. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form new esters.
  • Hydrolysis: In the presence of water and an acid or base, the ester can revert to the corresponding carboxylic acid and alcohol.
  • Oxidation: The hydroxyl group may be oxidized to form a ketone or aldehyde, depending on reaction conditions.

These reactions make the compound versatile for further synthetic modifications.

The synthesis of methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate can be achieved through several methods:

  • Starting from Benzofuran: A common approach involves the functionalization of benzofuran derivatives, introducing the carboxylate group through carboxylation reactions.
  • Alkylation: The introduction of the hydroxypropan-2-yl group can be accomplished via alkylation methods using appropriate alkyl halides in the presence of a base.
  • Esterification: Finally, esterification of the resulting carboxylic acid with methanol yields the desired methyl ester product .

Methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate has potential applications in:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development.
  • Organic Synthesis: It can act as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Its unique properties could be explored in developing new materials or coatings.

Studies on similar compounds suggest that methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate may interact with various biological targets, including enzymes and receptors involved in inflammatory responses. Further research is necessary to elucidate these interactions fully and determine the compound's efficacy and safety profile in biological systems .

Several compounds share structural similarities with methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
Methyl 3-hydroxybenzofuran-5-carboxylateHydroxyl group at position 3 on the benzofuran ringDifferent hydroxyl positioning affects reactivity
Ethyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylateEthoxy group instead of methylAlters solubility and potential biological activity
Propanoyl 2-(2-hydroxypropan-2-yl)benzofuranPropanoyl substituent at the carboxylic positionMay exhibit different pharmacokinetic properties

These compounds illustrate variations in substituents and functional groups that can influence their chemical behavior and biological activity, highlighting the uniqueness of methyl 2-(2-hydroxypropan-2-yl)benzofuran-5-carboxylate within this class of compounds.

XLogP3

1.9

Dates

Last modified: 08-16-2023

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